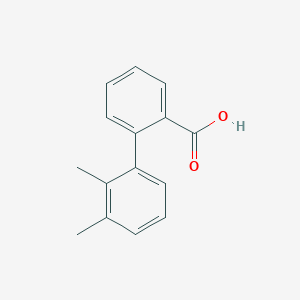
5-(Naphthalen-2-yl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Naphthalen-2-yl)picolinic acid (5-NPA) is a heterocyclic aromatic compound found in a variety of natural and synthetic sources. It has been studied extensively in recent years due to its potential applications in a range of fields, including medicine, agriculture, and biotechnology. 5-NPA has been found to have a variety of biochemical and physiological effects, and is currently being explored for its potential therapeutic uses.
Scientific Research Applications
5-(Naphthalen-2-yl)picolinic acid, 95% has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 5-(Naphthalen-2-yl)picolinic acid, 95%-derivatives and 5-(Naphthalen-2-yl)picolinic acid, 95%-analogs. It has also been used as a substrate for enzyme-catalyzed reactions. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% has been used as a ligand in the study of metal complexes and as a ligand in the study of protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-yl)picolinic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% has been found to bind to a variety of proteins and nucleic acids, suggesting that it may have a role in regulating gene expression.
Biochemical and Physiological Effects
5-(Naphthalen-2-yl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-(Naphthalen-2-yl)picolinic acid, 95% is able to inhibit the growth of certain cancer cell lines, suggesting that it may have potential therapeutic applications in the treatment of cancer. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% has been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system.
Advantages and Limitations for Lab Experiments
5-(Naphthalen-2-yl)picolinic acid, 95% is a relatively easy compound to synthesize and has a variety of applications in the laboratory. It is relatively stable and can be stored for extended periods of time without significant degradation. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% can be used in a variety of biochemical and physiological experiments, making it a useful tool for scientific research. However, 5-(Naphthalen-2-yl)picolinic acid, 95% is not without its limitations. It is not water-soluble and can be difficult to work with in aqueous solutions. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% is not an FDA-approved drug and its use in humans is not currently recommended.
Future Directions
The potential therapeutic applications of 5-(Naphthalen-2-yl)picolinic acid, 95% are the subject of ongoing research. Future studies may focus on developing new synthesis methods for 5-(Naphthalen-2-yl)picolinic acid, 95% and exploring its ability to modulate gene expression. Additionally, further research may be conducted to explore the potential therapeutic applications of 5-(Naphthalen-2-yl)picolinic acid, 95%, such as its potential use as an anti-cancer agent or as an anti-inflammatory agent. Finally, further research may focus on the development of new 5-(Naphthalen-2-yl)picolinic acid, 95%-derivatives and 5-(Naphthalen-2-yl)picolinic acid, 95%-analogs with enhanced pharmacological properties.
Synthesis Methods
5-(Naphthalen-2-yl)picolinic acid, 95% can be synthesized through a variety of methods. One of the most common methods involves the reaction of naphthalene-2-carboxylic acid and picolinic acid, which yields 5-(Naphthalen-2-yl)picolinic acid, 95% as a crystalline product. Other methods of synthesis include the reaction of naphthalene-2-carboxylic acid and picolinic anhydride, and the reaction of naphthalene-2-carboxylic acid and picolinic chloride.
properties
IUPAC Name |
5-naphthalen-2-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-8-7-14(10-17-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJNTNYJYWVSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














